molecular formula C11H14N2O3 B1338930 4-(3-Methyl-4-nitrophenyl)morpholine CAS No. 220679-09-4

4-(3-Methyl-4-nitrophenyl)morpholine

Cat. No. B1338930
M. Wt: 222.24 g/mol
InChI Key: IIRHTTDXNXCWHP-UHFFFAOYSA-N
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Patent
US08022205B2

Procedure details

To a DMSO solution (8 ml) of 4-fluoro-2-methyl-1-nitro-benzene (500 mg), potassium carbonate (668 mg) and morpholine (0.42 ml) were added, followed by stirring at 80° C. for 18 hours. This was cooled to room temperature, and water (30 ml) was added, followed by extraction with ethyl acetate (50 ml×2). The organic layer was washed with saturated aqueous sodium chloride solution, followed by drying over magnesium sulfate. After the magnesium sulfate was filtered off, the solvent was distilled off under reduced pressure, to obtain the desired compound as a yellow solid (680 mg, 95%).
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
668 mg
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
CS(C)=O.F[C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[C:8]([CH3:15])[CH:7]=1.C(=O)([O-])[O-].[K+].[K+].[NH:22]1[CH2:27][CH2:26][O:25][CH2:24][CH2:23]1>O>[CH3:15][C:8]1[CH:7]=[C:6]([N:22]2[CH2:27][CH2:26][O:25][CH2:24][CH2:23]2)[CH:11]=[CH:10][C:9]=1[N+:12]([O-:14])=[O:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=CC(=C(C=C1)[N+](=O)[O-])C
Name
Quantity
668 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.42 mL
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
by stirring at 80° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (50 ml×2)
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After the magnesium sulfate was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 680 mg
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.